2-Amino-3-(2-naphthyl)-9,9-dimethylfluorene
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Overview
Description
2-Amino-3-(2-naphthyl)-9,9-dimethylfluorene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of an amino group, a naphthyl group, and a dimethylfluorene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-naphthyl)-9,9-dimethylfluorene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents, catalysts, and reaction conditions is crucial to ensure efficient production while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2-naphthyl)-9,9-dimethylfluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The amino group and aromatic rings can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives.
Scientific Research Applications
2-Amino-3-(2-naphthyl)-9,9-dimethylfluorene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of biological processes and interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 2-Amino-3-(2-naphthyl)-9,9-dimethylfluorene exerts its effects involves interactions with molecular targets and pathways. The amino group and aromatic rings allow the compound to interact with various enzymes and receptors, influencing biological processes. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-naphthol: Another aromatic compound with similar structural features.
2-Naphthylamine: Shares the naphthyl group but lacks the dimethylfluorene moiety.
9,9-Dimethylfluorene: Contains the dimethylfluorene structure but lacks the amino and naphthyl groups
Uniqueness
2-Amino-3-(2-naphthyl)-9,9-dimethylfluorene is unique due to the combination of its amino group, naphthyl group, and dimethylfluorene moiety. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C25H21N |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
9,9-dimethyl-3-naphthalen-2-ylfluoren-2-amine |
InChI |
InChI=1S/C25H21N/c1-25(2)22-10-6-5-9-19(22)21-14-20(24(26)15-23(21)25)18-12-11-16-7-3-4-8-17(16)13-18/h3-15H,26H2,1-2H3 |
InChI Key |
RJWDDMQQDXSFLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C(=C3)C4=CC5=CC=CC=C5C=C4)N)C |
Origin of Product |
United States |
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